molecular formula C11H15NO2S2 B14256950 Benzene, 1-[bis(ethylthio)methyl]-2-nitro- CAS No. 496045-96-6

Benzene, 1-[bis(ethylthio)methyl]-2-nitro-

Cat. No.: B14256950
CAS No.: 496045-96-6
M. Wt: 257.4 g/mol
InChI Key: UUAIHIFSVPWRNZ-UHFFFAOYSA-N
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Description

Benzene, 1-[bis(ethylthio)methyl]-2-nitro- is an organic compound characterized by the presence of a benzene ring substituted with a bis(ethylthio)methyl group and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of benzene with ethylthiomethyl chloride in the presence of a base such as sodium hydride, followed by nitration using a mixture of concentrated sulfuric acid and nitric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-[bis(ethylthio)methyl]-2-nitro- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzene, 1-[bis(ethylthio)methyl]-2-nitro- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, 1-[bis(ethylthio)methyl]-2-nitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to various biological effects. The bis(ethylthio)methyl group can also participate in interactions with proteins and other biomolecules, influencing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

    Benzene, (methylthio)-: Similar structure but with a methylthio group instead of bis(ethylthio)methyl.

    Benzene, 1,4-bis(methylthio)-: Contains two methylthio groups on the benzene ring.

    Benzene, 2-methyl-1,4-bis(1-methylethyl)-: Contains methyl and isopropyl groups on the benzene ring.

Uniqueness

Benzene, 1-[bis(ethylthio)methyl]-2-nitro- is unique due to the presence of both the bis(ethylthio)methyl group and the nitro group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

496045-96-6

Molecular Formula

C11H15NO2S2

Molecular Weight

257.4 g/mol

IUPAC Name

1-[bis(ethylsulfanyl)methyl]-2-nitrobenzene

InChI

InChI=1S/C11H15NO2S2/c1-3-15-11(16-4-2)9-7-5-6-8-10(9)12(13)14/h5-8,11H,3-4H2,1-2H3

InChI Key

UUAIHIFSVPWRNZ-UHFFFAOYSA-N

Canonical SMILES

CCSC(C1=CC=CC=C1[N+](=O)[O-])SCC

Origin of Product

United States

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